molecular formula C10H11Cl2N5 B15358010 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile CAS No. 90601-44-8

5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B15358010
CAS No.: 90601-44-8
M. Wt: 272.13 g/mol
InChI Key: YVMILYFCMWVSBO-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile is a chemical compound characterized by its dichloro and cyano functional groups, as well as a piperazine ring. This compound is part of the pyrazine family, which are heterocyclic aromatic organic compounds. Pyrazines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, starting with the formation of the pyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the dichloro and cyano groups can be achieved through halogenation and cyanation reactions, respectively. The piperazine ring is often introduced via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carboxylic acid.

  • Reduction: 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-amine.

  • Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile: Lacks the dichloro groups.

  • 5,6-Dichloropyrazine-2-carbonitrile: Lacks the piperazine ring.

  • 3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxamide: Has a carboxamide group instead of a cyano group.

Uniqueness: 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile is unique due to the presence of both dichloro groups and the piperazine ring, which can influence its chemical reactivity and biological activity.

This compound's diverse applications and unique structure make it a valuable subject for further research and development in various scientific fields.

Properties

CAS No.

90601-44-8

Molecular Formula

C10H11Cl2N5

Molecular Weight

272.13 g/mol

IUPAC Name

5,6-dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile

InChI

InChI=1S/C10H11Cl2N5/c1-16-2-4-17(5-3-16)10-7(6-13)14-8(11)9(12)15-10/h2-5H2,1H3

InChI Key

YVMILYFCMWVSBO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(C(=N2)Cl)Cl)C#N

Origin of Product

United States

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